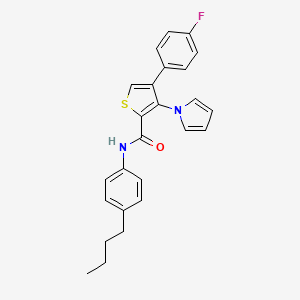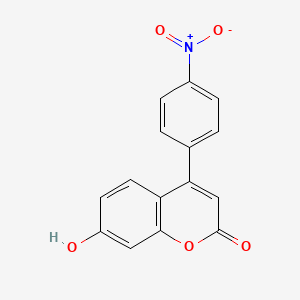
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, also known as 7-Hydroxy-4’-Nitroisoflavon, is a compound that belongs to the class of oxygen-containing heterocycles . It has a molecular weight of 283.24 g/mol . This compound is used in the synthesis of isoflavones .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, 7-hydroxy-4-methyl coumarin has been synthesized from resorcinol and ethyl acetoacetate using a microwave-assisted method . Another study reported the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives via a one-pot, three-component reaction .Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings (A and B) connected to a heterocyclic ring (C, the ring containing the embedded oxygen) . The IUPAC name of this compound is 7-hydroxy-3-(4-nitrophenyl)-4H-chromen-4-one .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a melting point range of 290°C to 292°C . The compound is a yellow powder in its physical form .Scientific Research Applications
1. Synthesis and Catalysis
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one and its analogues have been utilized in the synthesis of various compounds. For instance, novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, which included derivatives of 4-hydroxy-2H-chromen-2-one (Alonzi et al., 2014).
2. Chemosensory Applications
This compound has been employed in the development of chemosensors. A study demonstrated its use in a colorimetric sensor for Cu2+ in aqueous solutions, indicating its potential in environmental monitoring and analytical chemistry (Jo et al., 2014).
3. Antibacterial Research
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which is structurally similar to this compound, exhibit significant antibacterial activity. This highlights its potential in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
4. Antimicrobial and Cytotoxic Activities
Studies have focused on the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, revealing marginal antimicrobial activity but notable cytotoxic activity. This suggests its potential use in cancer research and treatment (Aiyelabola et al., 2017).
5. Antioxidant Properties
Research on 4-hydroxycoumarin derivatives, which are structurally related, has demonstrated antioxidant properties, suggesting their use in the study of oxidative stress and related diseases (Stanchev et al., 2009).
6. Antimalarial Applications
Some derivatives of 4-hydroxy-2H-chromen-2-one have shown significant antiplasmodial activity, indicating their potential as antimalarial agents (Patel et al., 2012).
7. Fluorescent Properties
The compound and its derivatives have been studied for their fluorescent properties, indicating potential applications in materials science, particularly in the development of photoluminescent materials (Al-Majedy et al., 2021).
properties
IUPAC Name |
7-hydroxy-4-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-15(18)21-14(12)7-11)9-1-3-10(4-2-9)16(19)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKUUACFEGXQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

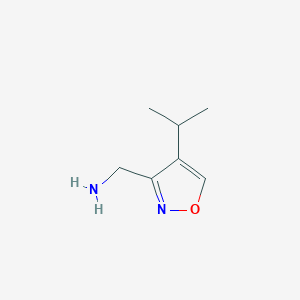
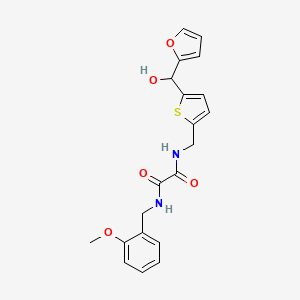
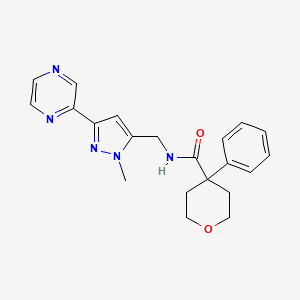
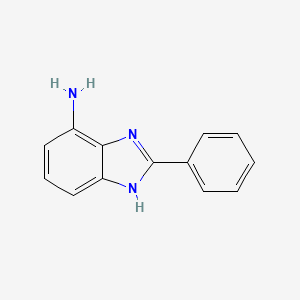
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
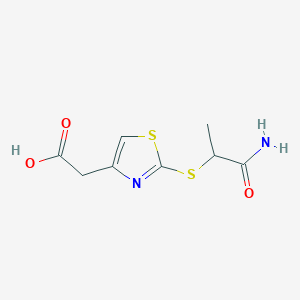
![N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2642582.png)

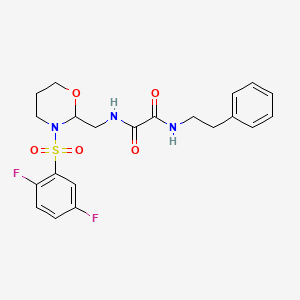
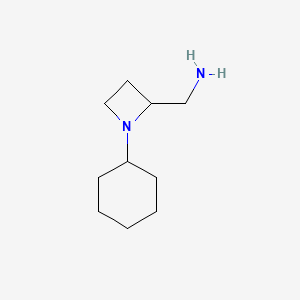

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)
